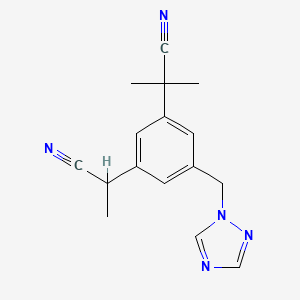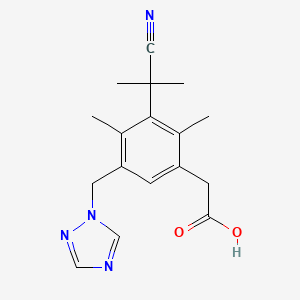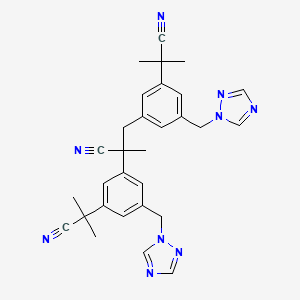![molecular formula C16H13Cl2N5O2S B601077 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib CAS No. 910297-71-1](/img/structure/B601077.png)
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib” is an intermediate in the preparation of Dasatinib metabolite, which is used in the treatment of cancers and immune diseases . It has a molecular formula of C16 H13 Cl2 N5 O2 S and a molecular weight of 410.28 .
Synthesis Analysis
The synthesis process of Dasatinib includes the step of reacting the compound of formula I with that of formula II to obtain the compound of formula III . The detailed synthesis process and intermediates are disclosed in the patent US20130030177A1 .
Molecular Structure Analysis
The molecular structure of “Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib” is characterized by its molecular formula C16 H13 Cl2 N5 O2 S .
Physical And Chemical Properties Analysis
Safety And Hazards
The safety data sheet for Dasatinib, the parent compound of “Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib”, indicates that it causes skin irritation, serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child . It also causes damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2S/c1-8-20-12(18)5-13(21-8)22-16-19-6-11(26-16)15(25)23-14-9(7-24)3-2-4-10(14)17/h2-6,24H,7H2,1H3,(H,23,25)(H,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFVJBGDUJCSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

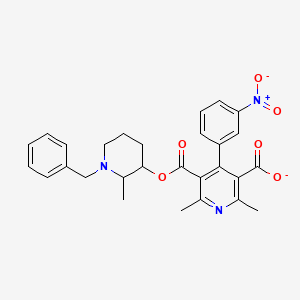
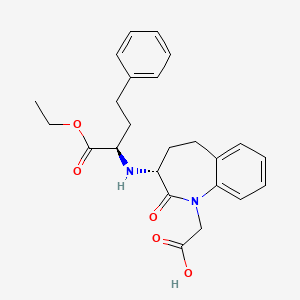
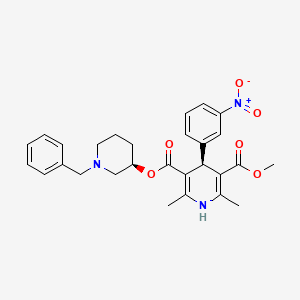

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
phosphoryl]acetic acid](/img/structure/B601002.png)
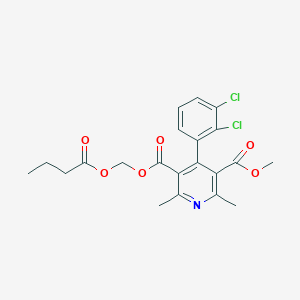
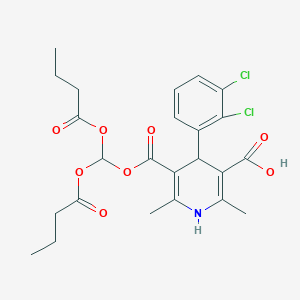
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)
